

1H NMR spectrum of Tert-butyl pent-4-EN-1-ylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl pent-4-EN-1-ylcarbamate*

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An In-Depth Technical Guide to the ^1H NMR Spectrum of **Tert-butyl pent-4-en-1-ylcarbamate**

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of **tert-butyl pent-4-en-1-ylcarbamate**. This compound contains key structural motifs common in organic synthesis and medicinal chemistry, namely a terminal alkene, an alkyl chain, and a tert-butyloxycarbonyl (Boc) protecting group. A thorough understanding of its ^1H NMR spectrum is crucial for reaction monitoring, quality control, and structural confirmation. This document offers a detailed, proton-by-proton prediction of the spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles. Furthermore, it outlines a robust experimental protocol for data acquisition and a logical workflow for spectral interpretation, designed for researchers, scientists, and drug development professionals.

Introduction: Structural Features and Spectroscopic Implications

Tert-butyl pent-4-en-1-ylcarbamate ($\text{C}_{10}\text{H}_{19}\text{NO}_2$) is a molecule that presents distinct and well-defined features in a ^1H NMR spectrum, making it an excellent subject for detailed spectroscopic analysis.^[1] Its structure can be deconstructed into three key regions, each with predictable NMR characteristics:

- The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2][3] Its most prominent spectroscopic feature is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in a relatively uncongested region of the spectrum (1.4-1.5 ppm).[2] The adjacent carbamate N-H proton usually appears as a broad singlet whose chemical shift is sensitive to solvent and concentration.[2]
- The Terminal Alkene: The vinyl group ($-\text{CH}=\text{CH}_2$) at the terminus of the alkyl chain gives rise to a complex and highly informative set of signals in the downfield region of the spectrum (typically 4.5-6.0 ppm).[4][5] The three vinylic protons are chemically non-equivalent and exhibit characteristic splitting patterns due to geminal, cis, and trans couplings.[4][6]
- The Pentenyl Chain: The three methylene groups ($-\text{CH}_2-$) that form the backbone of the molecule will appear as distinct multiplets. Their chemical shifts are influenced by their proximity to the electron-withdrawing carbamate group and the deshielding vinyl group.

This guide will systematically analyze the expected ^1H NMR signals for each proton environment within the molecule.

Predicted ^1H NMR Spectral Analysis

The analysis is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent, a common choice for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is used as the internal standard ($\delta = 0.00$ ppm).

Caption: Structure of **Tert-butyl pent-4-en-1-ylcarbamate** with Proton Labeling.

Detailed Signal Assignments

Proton Label	Assignment	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H _A	=CH ₂ (vinyl)	4.95 - 5.10	ddt	2H	$J_{\text{trans}} \approx 17.2$, $J_{\text{cis}} \approx 10.1$, $J_{\text{gem}} \approx 2.0$
H _B	-CH= (vinyl)	5.70 - 5.90	ddt	1H	$J_{\text{trans}} \approx 17.2$, $J_{\text{cis}} \approx 10.1$, $J_{\text{vicinal}} \approx 6.7$
H _C	-CH ₂ - (allylic)	2.05 - 2.20	q	2H	$J_{\text{vicinal}} \approx 6.7$, $J_{\text{vicinal}} \approx 7.1$
H _D	-CH ₂ -	1.50 - 1.65	quintet	2H	$J_{\text{vicinal}} \approx 7.1$
H _E	-CH ₂ -N	3.10 - 3.20	q	2H	$J_{\text{vicinal}} \approx 6.8$, $J_{\text{NH}} \approx 5.5$
H _F	-NH-	4.50 - 4.70	broad s	1H	-
H _G	-C(CH ₃) ₃	1.44	s	9H	-

Rationale for Assignments

- Vinylic Protons (H_A and H_B):
 - Chemical Shift: Protons directly attached to sp² hybridized carbons of an alkene are significantly deshielded and appear far downfield.[4][7] The internal proton (H_B) is typically further downfield than the terminal ones (H_A).
 - Multiplicity: The H_B proton is coupled to the two terminal H_A protons (one cis, one trans) and the adjacent allylic H_C protons, resulting in a complex multiplet, often a doublet of doublets (ddt). The two H_A protons are diastereotopic. They are coupled to H_B (cis and trans) and to each other (geminal coupling), also resulting in complex multiplets. [4][6]
 - Coupling Constants: The magnitude of the coupling constant (J) is diagnostic. Trans couplings (11-18 Hz) are significantly larger than cis couplings (6-14 Hz), which are in turn

larger than geminal couplings across an sp^2 carbon (0-3 Hz).[4]

- Allylic Protons (Hc):
 - Chemical Shift: These protons are adjacent to a double bond, which causes moderate deshielding, placing their signal around 2.1 ppm.[8]
 - Multiplicity: They are coupled to the vinylic Hb proton and the alkyl Hd protons, leading to a quartet or a more complex multiplet.
- Alkyl Protons (Hd and He):
 - Chemical Shift: The Hd protons are in a standard alkyl environment and are expected around 1.5-1.6 ppm. The He protons, being alpha to the electron-withdrawing nitrogen of the carbamate, are deshielded and shifted downfield to ~3.15 ppm.[2]
 - Multiplicity: Hd will be split by its neighbors (Hc and He) into a quintet (or multiplet). He will be split by Hd and may show additional coupling to the N-H proton, resulting in a quartet or triplet of triplets.
- Carbamate and Boc Protons (Hf and Hg):
 - Chemical Shift: The N-H proton (Hf) signal is often broad due to quadrupole broadening from the nitrogen atom and its chemical shift is highly variable. The nine equivalent protons of the tert-butyl group (Hg) are highly shielded and produce a very sharp, intense singlet at approximately 1.44 ppm.[2][3] This singlet is the hallmark of a Boc-protected amine and is invaluable for confirming successful protection.
 - Multiplicity: The Hg protons have no adjacent proton neighbors, hence they appear as a singlet. The N-H signal is typically a broad singlet that does not always show clear coupling.[2]

Experimental Protocol for ^1H NMR Spectrum Acquisition

Scientific integrity demands a reproducible and robust experimental methodology. The following protocol describes the steps for acquiring a high-quality ^1H NMR spectrum.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **tert-butyl pent-4-en-1-ylcarbamate** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube using a clean glass pipette.
- Dissolution: Cap the NMR tube securely and gently invert it several times or vortex briefly to ensure the sample is completely dissolved. The resulting solution should be clear and free of any particulate matter.
- Positioning: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer to maximize field homogeneity.

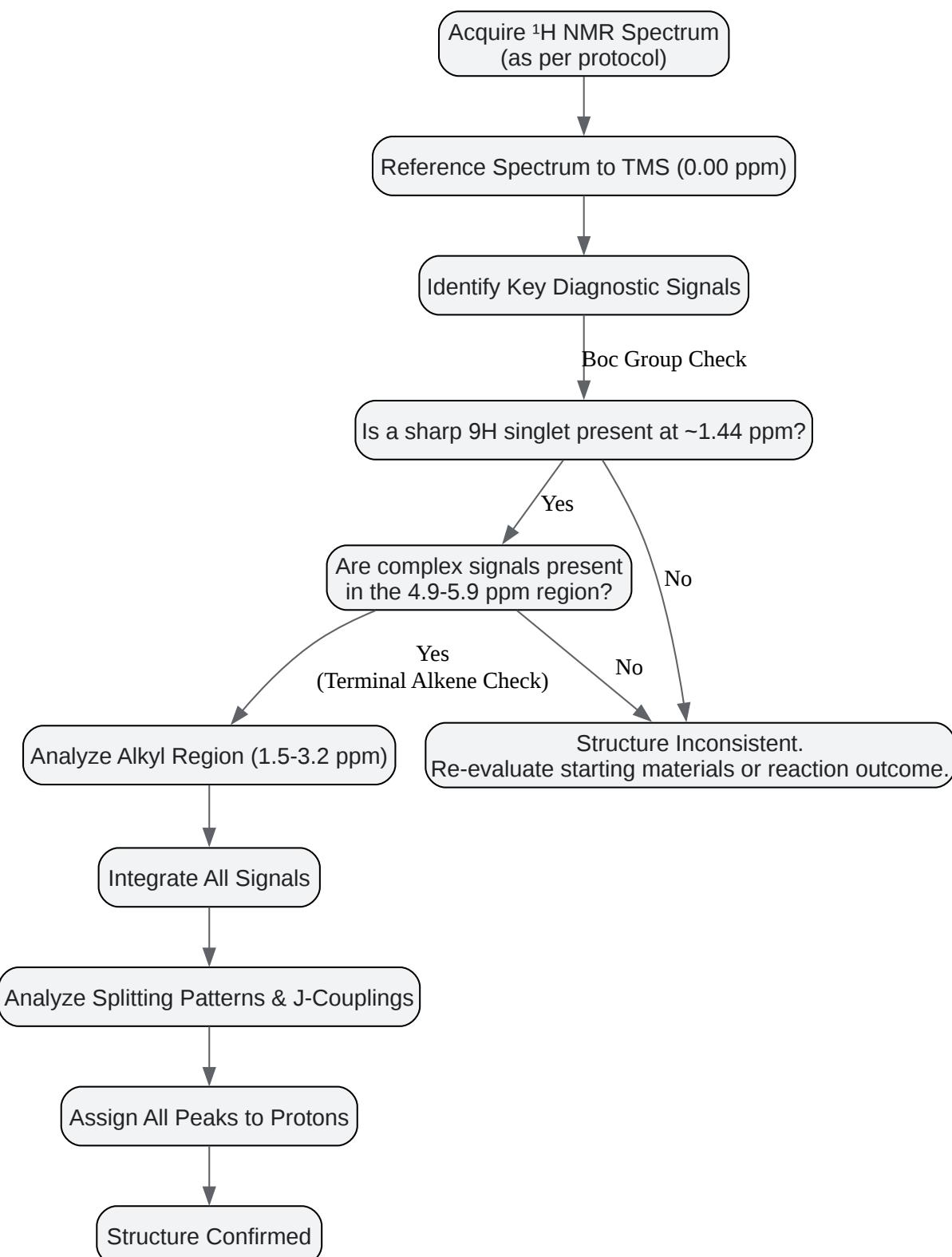
Spectrometer Setup and Data Acquisition (400 MHz Example)

- Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the CDCl_3 solvent.
- Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution.
- Tuning and Matching: Tune and match the probe for the ^1H frequency to ensure efficient power transfer and optimal signal-to-noise.
- Acquisition Parameters:
 - Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans (NS): Acquire 8 or 16 scans for a good signal-to-noise ratio.
 - Receiver Gain (RG): Set automatically or adjust manually to prevent signal clipping.
 - Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
 - Relaxation Delay (D1): Use a delay of 1-2 seconds.

- Processing:
 - Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
 - Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
 - Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
 - Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integration: Integrate all signals to determine the relative number of protons for each peak.

Data Interpretation Workflow

The following workflow ensures a logical and self-validating approach to confirming the structure from the acquired spectrum.

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